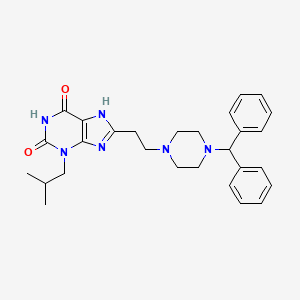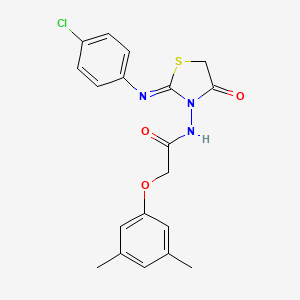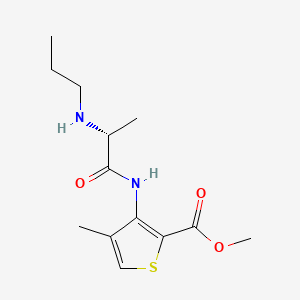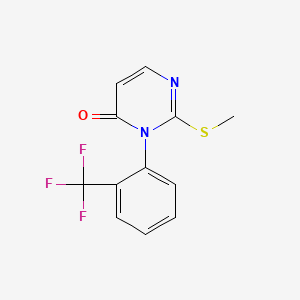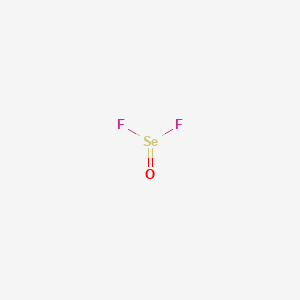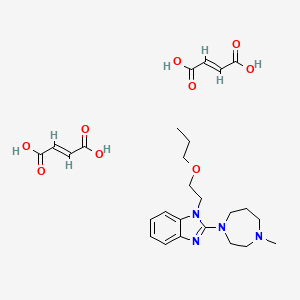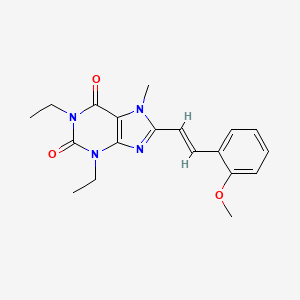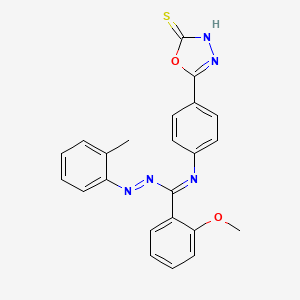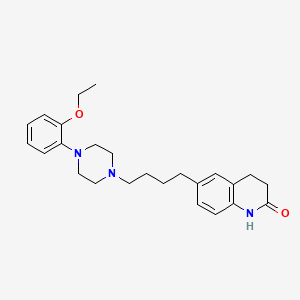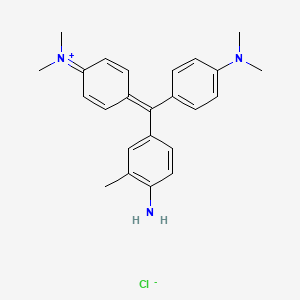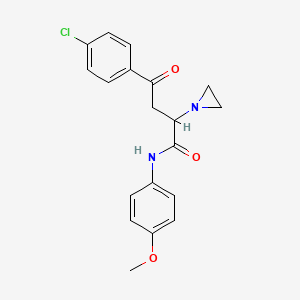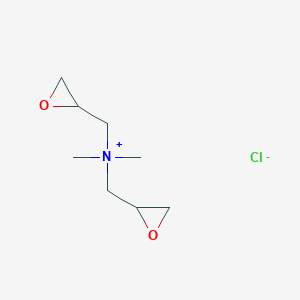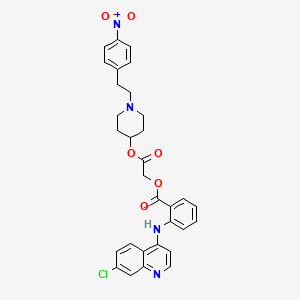
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound that combines the structural features of benzoic acid, quinoline, piperidine, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps:
Nucleophilic Aromatic Substitution: The initial step involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length to form 7-chloro-4-aminoquinoline derivatives.
Formation of Schiff Bases: The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases.
Esterification: The final step involves the esterification of the benzoic acid derivative with the piperidinyl and nitrophenyl groups under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and quinoline moieties.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and benzoic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Products may include quinoline N-oxides and piperidinyl ketones.
Reduction: Products include amino derivatives of the nitrophenyl group.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their physical and chemical properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against bacterial strains.
Anticancer Research: It is being investigated for its anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation.
Medicine
Drug Development: The compound serves as a lead compound in the development of new drugs targeting infectious diseases and cancer.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester involves multiple pathways:
Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to cell death in bacteria and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug that shares the quinoline structure.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which have similar structural features.
Uniqueness
Structural Complexity: The combination of benzoic acid, quinoline, piperidine, and nitrophenyl groups makes this compound unique.
Propriétés
Numéro CAS |
86518-60-7 |
|---|---|
Formule moléculaire |
C31H29ClN4O6 |
Poids moléculaire |
589.0 g/mol |
Nom IUPAC |
[2-[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C31H29ClN4O6/c32-22-7-10-25-28(11-15-33-29(25)19-22)34-27-4-2-1-3-26(27)31(38)41-20-30(37)42-24-13-17-35(18-14-24)16-12-21-5-8-23(9-6-21)36(39)40/h1-11,15,19,24H,12-14,16-18,20H2,(H,33,34) |
Clé InChI |
JIUVZPFRBKHRKD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CCC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


